Boc-6-Fluoro-D-tryptophan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

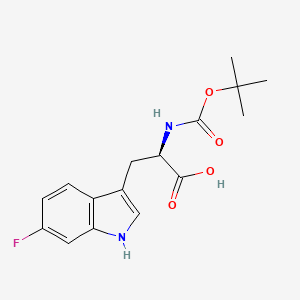

Boc-6-Fluoro-D-Tryptophan is a fluorinated derivative of the amino acid tryptophan, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a fluorine atom at the 6-position of the indole ring. Its molecular formula is C₁₆H₁₉FN₂O₄, with a molecular weight of 322.34 g/mol (CAS: 1384101-98-7) . This compound is primarily utilized in peptide synthesis and biochemical studies, where its fluorine substitution and D-configuration influence enzyme interactions, metabolic stability, and chiral specificity. The Boc group enhances solubility and protects the amino moiety during synthetic procedures, making it valuable in solid-phase peptide synthesis (SPPS) and drug discovery research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-6-Fluoro-D-tryptophan typically involves the following steps:

Protection of the amino group: The amino group of tryptophan is protected using a tert-butoxycarbonyl (Boc) group.

Introduction of the fluoro group: The fluoro group is introduced at the 6th position of the indole ring through electrophilic substitution reactions.

Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same steps as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-6-Fluoro-D-tryptophan can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The fluoro group can be reduced to a hydrogen atom.

Substitution: The fluoro group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: 6-Hydroxy-D-tryptophan.

Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-6-Fluoro-D-tryptophan has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Incorporated into proteins to study protein structure and function.

Medicine: Investigated for its potential therapeutic properties and as a probe in drug discovery.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-6-Fluoro-D-tryptophan involves its incorporation into proteins, where it can affect protein folding and function due to the presence of the fluoro group. The fluoro group can influence the electronic properties of the indole ring, potentially altering interactions with other molecules and biological targets.

Comparison with Similar Compounds

Boc-6-Chloro-D-Tryptophan

- Structure : Chlorine replaces fluorine at the 6-position; molecular weight 338.79 g/mol (CAS: 1217738-82-3) .

- Applications : Used in studies requiring halogenated tryptophan analogs, but its higher molecular weight and steric bulk may reduce compatibility with enzymes like tryptophan hydroxylase .

- Cost : Priced at $3,000/g (1 g scale), significantly higher than fluoro analogs due to synthetic challenges .

Boc-7-Fluoro-D-Tryptophan

- Structure : Fluorine at the 7-position; same molecular formula as Boc-6-Fluoro-D-Tryptophan but distinct regiochemistry.

- For example, tryptophan hydroxylase exhibits regioselectivity for hydroxylation at the 5-position, which may be influenced by adjacent halogen placement .

Boc-6-Fluoro-DL-Tryptophan

- Structure : Racemic mixture (D- and L-enantiomers); identical substituents to this compound.

- Properties: The D-configuration in the target compound offers chiral specificity for studies on D-amino acid metabolism or enzymes like D-amino acid oxidase. In contrast, the DL form is less suitable for enantioselective applications but may be cost-effective for non-chiral contexts .

- Safety : Classified as an irritant, necessitating careful handling .

N-Fmoc-6-Fluoro-D-Tryptophan

- Structure : Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

- Properties : Fmoc is removed under basic conditions (e.g., piperidine), making it preferable for SPPS workflows requiring mild deprotection. Boc removal, however, requires strong acids (e.g., trifluoroacetic acid), limiting compatibility with acid-sensitive substrates .

- Applications : Preferred in modern peptide synthesis due to Fmoc’s orthogonality with other protecting groups.

Research Findings and Mechanistic Insights

- Halogen Effects: Fluorine’s electronegativity and small size enhance metabolic stability by resisting oxidative degradation, whereas chlorine may increase lipophilicity but reduce enzymatic turnover rates .

- Positional Influence: 6-Fluoro substitution minimally distorts the indole ring’s geometry compared to 7-fluoro, preserving interactions with aromatic amino acid-binding enzymes like aromatic-L-amino acid decarboxylase .

- Chiral Specificity : D-Tryptophan analogs are less susceptible to degradation by L-specific decarboxylases, extending their half-life in biological systems .

Data Table: Key Attributes of this compound and Analogs

Biological Activity

Boc-6-Fluoro-D-Tryptophan is a fluorinated derivative of the essential amino acid tryptophan, modified to enhance its biological activity and stability. This compound has garnered attention due to its potential applications in biochemical research, particularly in the fields of neurobiology and cancer research. This article delves into the biological activity of this compound, highlighting its metabolic pathways, effects on neurotransmitter levels, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C16H19FN2O4 and a molecular weight of 322.33g/mol . The presence of a fluorine atom at the 6-position of the indole ring alters its physicochemical properties, enhancing its solubility and stability compared to non-fluorinated tryptophan derivatives.

Metabolic Pathways

Under physiological conditions, tryptophan is primarily metabolized through two main pathways: the kynurenine pathway and the serotonin pathway. This compound is hypothesized to influence these pathways due to its structural similarity to tryptophan.

- Kynurenine Pathway : Tryptophan is metabolized by indoleamine 2,3-dioxygenase (IDO) into kynurenine, which has been implicated in neuroinflammatory and neurodegenerative disorders. Studies suggest that this compound may enhance selectivity for IDO, potentially modulating immune responses .

- Serotonin Pathway : Tryptophan is also converted into serotonin (5-HT), a neurotransmitter crucial for mood regulation. Research indicates that fluorinated tryptophans can affect serotonin levels in the brain. For instance, administration of 6-fluoro-DL-tryptophan resulted in a significant transient depletion of serotonin levels across various brain regions . This suggests that this compound may similarly impact serotonin synthesis.

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with this compound:

- Neurochemical Effects : In vivo studies have shown that 6-fluoro-DL-tryptophan administration leads to a dose-dependent reduction in serotonin levels, with maximum depletion observed between 1 to 3 hours post-administration . This effect underscores the potential of this compound as a tool for studying serotoninergic systems.

- Impact on Metabolism : The compound has been shown to influence tryptophan metabolism significantly. For example, after administration in rat models, notable increases in tryptophan levels were observed due to inhibition of its incorporation into proteins .

Comparative Analysis

The following table summarizes key findings from studies involving this compound and related compounds:

Therapeutic Implications

The unique properties of this compound position it as a promising candidate for therapeutic applications:

- Cancer Research : Given its influence on IDO activity, this compound could be explored as an adjunct therapy in cancer treatment. IDO upregulation is often associated with tumor immune escape mechanisms; thus, targeting this pathway may enhance anti-tumor immunity .

- Neuropsychiatric Disorders : The compound's effects on serotonin metabolism suggest potential applications in treating mood disorders or conditions characterized by serotonergic dysfunctions.

Q & A

Basic Research Questions

Q. Q1. What is the role of Boc-6-Fluoro-D-tryptophan in studying protein folding dynamics, and how can its fluorinated properties be experimentally validated?

Methodological Answer : this compound is used as a non-natural amino acid analog to probe conformational changes in proteins via fluorescence spectroscopy or nuclear magnetic resonance (NMR). To validate its fluorinated properties:

- Synthesis : Confirm purity via HPLC and mass spectrometry (e.g., ESI-MS) .

- Characterization : Compare fluorescence emission spectra with native tryptophan under denaturing/native conditions.

- Control Experiments : Use circular dichroism (CD) to ensure fluorination does not disrupt secondary structure.

Framework Alignment : Apply the PICOT framework (Population = protein systems; Intervention = fluorinated analog; Comparison = native tryptophan; Outcome = folding kinetics; Time = experimental duration) .

Advanced Research Questions

Q. Q2. How can researchers resolve contradictions in reported fluorination effects on this compound’s stability under varying pH conditions?

Methodological Answer : Contradictions often arise from differences in experimental design. To address this:

- Systematic Replication : Reproduce studies using standardized buffers (e.g., Tris-HCl vs. phosphate) and document temperature/pH gradients.

- Comparative Analysis : Use differential scanning calorimetry (DSC) to assess thermal stability across pH ranges.

- Data Validation : Apply multivariate statistical models (ANOVA) to isolate pH-dependent variables .

Framework Alignment : Employ the FINER criteria (Feasible replication, Novelty in statistical approaches, Ethical data transparency, Relevance to biophysical chemistry) .

Q. Experimental Design

Q. Q3. What methodological considerations are critical for designing experiments using this compound in enzyme inhibition assays?

Methodological Answer : Key considerations include:

- Substrate Specificity : Pre-screen enzymes (e.g., tryptophan synthase) for fluorinated analog compatibility via kinetic assays (Km/Vmax comparisons).

- Control Groups : Include native tryptophan and Boc-protected non-fluorinated analogs.

- Data Collection : Use real-time fluorimetry to monitor inhibition kinetics, ensuring time-bound parameters align with PICOT frameworks .

Advanced Tip : Apply Design of Experiments (DOE) to optimize substrate concentration and reaction time .

Q. Data Analysis & Interpretation

Q. Q4. How should researchers address variability in fluorescence quantum yield measurements of this compound across studies?

Methodological Answer : Variability often stems from instrumentation differences. Mitigation strategies:

- Calibration : Normalize measurements using reference fluorophores (e.g., quinine sulfate).

- Multi-Lab Collaboration : Share raw data via platforms like Zenodo to cross-validate results.

- Meta-Analysis : Aggregate datasets from peer-reviewed studies to identify trends, using tools like R or Python for statistical modeling .

Q. Ethical & Practical Challenges

Q. Q5. What ethical guidelines apply to handling this compound in live-cell imaging studies?

Methodological Answer :

- Biosafety : Follow NIH/WHO guidelines for fluorinated compounds (e.g., PPE, waste disposal protocols).

- Cell Viability Assays : Conduct MTT assays to ensure fluorination does not induce cytotoxicity.

- Transparency : Disclose synthesis protocols and purity thresholds in publications to enable replication .

Q. Hypothesis Testing

Q. Q6. How can researchers formulate testable hypotheses about this compound’s role in modulating neurotransmitter pathways?

Methodological Answer :

- Literature Review : Identify gaps in serotonin/dopamine pathway studies involving fluorinated analogs.

- Hypothesis Structure : “this compound competitively inhibits tryptophan hydroxylase in serotonin synthesis, reducing 5-HT levels in vitro.”

- Validation : Use LC-MS/MS to quantify metabolite changes in neuronal cell lines .

Q. Cross-Disciplinary Applications

Q. Q7. What interdisciplinary approaches enhance the study of this compound’s pharmacokinetics?

Methodological Answer :

- Computational Modeling : Predict metabolic pathways via molecular docking (AutoDock Vina) or DFT calculations.

- In Vivo/In Vitro Correlation : Pair rodent models with microdialysis to track blood-brain barrier penetration.

- Collaboration : Engage bioinformaticians to analyze omics data for off-target effects .

Q. Research Proposal Development

Q. Q8. How can a research proposal on this compound’s antiviral mechanisms align with funding agency priorities?

Methodological Answer :

Properties

Molecular Formula |

C16H19FN2O4 |

|---|---|

Molecular Weight |

322.33 g/mol |

IUPAC Name |

(2R)-3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 |

InChI Key |

VVTAJUCNHDSAJU-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.